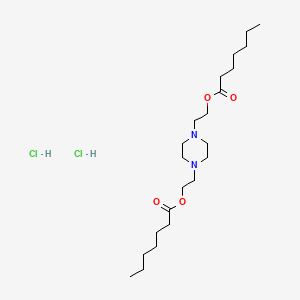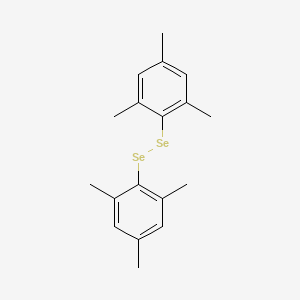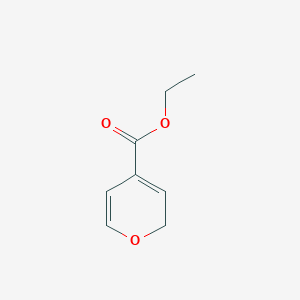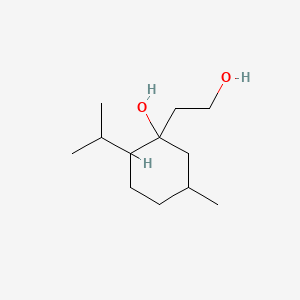
(1-Methylpiperidin-4-yl) 2,2-diphenyl-2-prop-2-ynoxyacetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylpiperidin-4-yl) 2,2-diphenyl-2-prop-2-ynoxyacetate;hydrochloride is a chemical compound with the molecular formula C23H26ClNO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
The synthesis of (1-Methylpiperidin-4-yl) 2,2-diphenyl-2-prop-2-ynoxyacetate;hydrochloride involves several steps. One common synthetic route includes the reaction of 1-methylpiperidine with 2,2-diphenyl-2-prop-2-ynoxyacetic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
(1-Methylpiperidin-4-yl) 2,2-diphenyl-2-prop-2-ynoxyacetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the original compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Applications De Recherche Scientifique
(1-Methylpiperidin-4-yl) 2,2-diphenyl-2-prop-2-ynoxyacetate;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biological research to study its effects on cellular processes and molecular pathways. It may serve as a tool for investigating the role of piperidine derivatives in biological systems.
Medicine: Due to its structural similarity to other pharmacologically active piperidine derivatives, this compound is explored for its potential therapeutic applications. It may be investigated for its effects on specific molecular targets and pathways involved in disease processes.
Industry: The compound is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of (1-Methylpiperidin-4-yl) 2,2-diphenyl-2-prop-2-ynoxyacetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(1-Methylpiperidin-4-yl) 2,2-diphenyl-2-prop-2-ynoxyacetate;hydrochloride can be compared with other similar compounds, such as:
1-Methylpiperidin-4-yl 2-hydroxy-2,2-diphenylacetate: This compound has a similar structure but with a hydroxyl group instead of the prop-2-ynoxy group.
1-Methyl-4-piperidinyl (diphenyl)methanol: This compound has a similar piperidine core but with different substituents on the aromatic rings.
2-(1-Methylpiperidin-4-yl)acetic acid: This compound has a similar piperidine core but with an acetic acid group instead of the prop-2-ynoxy group .
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
2790-91-2 |
|---|---|
Formule moléculaire |
C23H26ClNO3 |
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl) 2,2-diphenyl-2-prop-2-ynoxyacetate;hydrochloride |
InChI |
InChI=1S/C23H25NO3.ClH/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21;/h1,4-13,21H,14-18H2,2H3;1H |
Clé InChI |
ILQGFXOFGYISRC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC#C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide](/img/structure/B13754861.png)
![1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-](/img/structure/B13754866.png)

![Glycerol,[2-3h]](/img/structure/B13754889.png)


![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)




